FtsZ-IN-8

Description

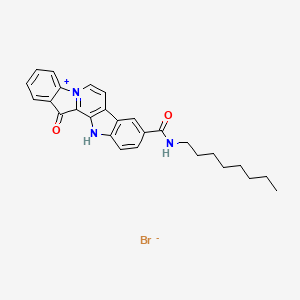

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H28BrN3O2 |

|---|---|

Molecular Weight |

506.4 g/mol |

IUPAC Name |

N-octyl-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide bromide |

InChI |

InChI=1S/C27H27N3O2.BrH/c1-2-3-4-5-6-9-15-28-27(32)18-12-13-22-21(17-18)19-14-16-30-23-11-8-7-10-20(23)26(31)25(30)24(19)29-22;/h7-8,10-14,16-17H,2-6,9,15H2,1H3,(H,28,32);1H |

InChI Key |

SPSUKABIHFAZQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC2=C(C=C1)NC3=C2C=C[N+]4=C3C(=O)C5=CC=CC=C54.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

FtsZ-IN-8: A Potent Inhibitor of Bacterial Cell Division

A Technical Guide for Researchers and Drug Development Professionals

Abstract

FtsZ, a prokaryotic homolog of tubulin, is an essential protein for bacterial cell division, forming the Z-ring at the division site.[1][2][3] Its critical role and high conservation among bacterial species make it an attractive target for novel antibacterial agents.[1][2][3] This document provides a comprehensive technical overview of FtsZ-IN-8, a novel and potent small molecule inhibitor of FtsZ. We detail its mechanism of action, present its inhibitory potency through structured data, provide detailed experimental protocols for its characterization, and visualize key pathways and workflows. This guide is intended to serve as a core resource for researchers and drug development professionals working on FtsZ-targeting antimicrobials.

Mechanism of Action

This compound exerts its antibacterial effect by directly targeting and disrupting the function of the FtsZ protein. The primary mechanism involves the inhibition of FtsZ polymerization and the associated GTPase activity, which are essential for the formation and dynamic turnover of the Z-ring.[2] By interfering with these processes, this compound effectively blocks bacterial cytokinesis, leading to cell filamentation and eventual cell death.[4][5]

Signaling Pathway of FtsZ Inhibition by this compound

Caption: Mechanism of FtsZ inhibition by this compound.

Potency and Efficacy

The inhibitory activity of this compound has been quantified through a series of in vitro and cell-based assays. The data presented below summarizes its potency against key bacterial species and its direct effect on FtsZ protein function.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Metric | Value |

| FtsZ Polymerization | Bacillus subtilis FtsZ | IC50 | 5.2 µM |

| FtsZ Polymerization | Escherichia coli FtsZ | IC50 | 8.7 µM |

| GTPase Activity | Bacillus subtilis FtsZ | IC50 | 7.5 µM |

| GTPase Activity | Escherichia coli FtsZ | IC50 | 12.1 µM |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Bacillus subtilis 168 | Gram-positive | 2 |

| Staphylococcus aureus (MSSA) | Gram-positive | 4 |

| Staphylococcus aureus (MRSA) | Gram-positive | 4 |

| Enterococcus faecalis (VSE) | Gram-positive | 8 |

| Escherichia coli ATCC 25922 | Gram-negative | 16 |

| Klebsiella pneumoniae | Gram-negative | 32 |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on established methods for studying FtsZ inhibitors.[1][6][7]

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in right-angle light scattering.

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Fluorometer with a thermostatted cuvette holder

Procedure:

-

Pre-warm the fluorometer to 30°C.

-

In a cuvette, prepare a reaction mixture containing polymerization buffer and the desired concentration of this compound (or DMSO for control).

-

Add purified FtsZ to a final concentration of 12.5 µM.

-

Incubate the mixture for 5 minutes at 30°C to establish a baseline.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately begin recording light scattering at an excitation and emission wavelength of 350 nm for 15-20 minutes.[8]

-

The IC50 value is determined by measuring the initial rate of polymerization at various inhibitor concentrations.

Experimental Workflow: FtsZ Polymerization Assay

Caption: Workflow for the FtsZ polymerization light scattering assay.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. A common method involves a colorimetric assay to detect the release of inorganic phosphate (Pi).[1][9]

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (as above)

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Malachite green reagent for phosphate detection

-

Phosphate standard solution

-

96-well microplate and plate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing polymerization buffer, FtsZ protein (e.g., 5 µM), and various concentrations of this compound.

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction and develop the color by adding the malachite green reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

A phosphate standard curve is used to quantify the amount of Pi released.

-

The IC50 value is calculated by determining the inhibition of GTPase activity at different this compound concentrations.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

96-well microplate

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control (bacteria without inhibitor) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Logical Relationships in FtsZ Inhibitor Discovery

The discovery and characterization of FtsZ inhibitors like this compound follow a logical progression from initial screening to detailed mechanistic studies.

Logical Flow of FtsZ Inhibitor Characterization

Caption: Logical progression of FtsZ inhibitor discovery and development.

Conclusion

This compound represents a promising class of FtsZ inhibitors with potent antibacterial activity. Its mechanism of action, centered on the disruption of FtsZ polymerization and GTPase activity, validates FtsZ as a viable target for the development of new antibiotics. The data and protocols presented in this guide provide a foundational resource for further investigation and development of this compound and other molecules in its class. Continued research is warranted to explore its in vivo efficacy, safety profile, and potential for clinical application in the fight against bacterial infections.

References

- 1. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 6. research.rug.nl [research.rug.nl]

- 7. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: The Modulatory Effects of FtsZ-IN-8 on FtsZ GTPase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of FtsZ-IN-8, a novel inhibitor of the bacterial cell division protein FtsZ, on its intrinsic GTPase activity. This document consolidates key quantitative data, detailed experimental methodologies, and a mechanistic representation to facilitate further research and development in the field of antibacterial drug discovery.

Core Concepts: FtsZ and Its GTPase Activity

Filamentous temperature-sensitive protein Z (FtsZ) is a prokaryotic homolog of eukaryotic tubulin and a cornerstone of the bacterial cell division machinery. It polymerizes in a GTP-dependent manner to form the Z-ring, a dynamic structure at the future division site that serves as a scaffold for the assembly of the divisome complex. The hydrolysis of GTP to GDP by FtsZ is intrinsically linked to the dynamic nature of the Z-ring, influencing the treadmilling of FtsZ filaments and the overall process of cytokinesis. Consequently, the GTPase activity of FtsZ is a critical target for the development of novel antibacterial agents.

This compound: A Modulator of FtsZ Function

This compound, also identified as compound B16 in the primary literature, is a potent inhibitor of FtsZ.[1] It belongs to a series of synthesized fascaplysin derivatives designed to target bacterial cell division.[1] Mechanistic studies have revealed that this compound exerts its antibacterial effects by directly interacting with FtsZ, leading to a dual modulation of its function: promotion of FtsZ polymerization and concurrent inhibition of its GTPase activity.[1] This disruption of the normal dynamics of the Z-ring ultimately leads to the cessation of bacterial cell division and cell death.[1]

Quantitative Analysis of this compound's Effect on FtsZ GTPase Activity

The inhibitory effect of this compound on the GTPase activity of Staphylococcus aureus FtsZ (SaFtsZ) has been quantified. The following table summarizes the key findings from in vitro assays.

| Compound | Target Protein | Assay Type | IC50 (μg/mL) | Concentration Range Tested (μg/mL) | Key Observation | Reference |

| This compound (B16) | SaFtsZ | Malachite Green | 0.25 | 0.02 - 0.64 | Dose-dependent inhibition of GTPase activity | [1] |

Experimental Protocols

This section details the methodologies employed to ascertain the effect of this compound on FtsZ GTPase activity and polymerization.

SaFtsZ GTPase Activity Assay

The GTPase activity of SaFtsZ and its inhibition by this compound was determined using a malachite green-based colorimetric assay that measures the amount of inorganic phosphate (Pi) released upon GTP hydrolysis.

Materials:

-

Purified SaFtsZ protein

-

This compound (Compound B16)

-

GTP solution

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

Malachite green reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

SaFtsZ protein was diluted to a final concentration of 4 µM in the polymerization buffer.

-

Various concentrations of this compound (ranging from 0.02 to 0.64 μg/mL) were added to the FtsZ solution in the wells of a 96-well plate.

-

The mixture was pre-incubated at 37°C for 10 minutes.

-

The GTPase reaction was initiated by the addition of GTP to a final concentration of 1 mM.

-

The reaction was allowed to proceed at 37°C for 30 minutes.

-

The reaction was terminated by the addition of the malachite green reagent.

-

After a color development period, the absorbance was measured at a wavelength of 620 nm using a spectrophotometer.

-

The amount of phosphate released was calculated from a standard curve generated with known concentrations of phosphate.

-

The percentage of GTPase inhibition was calculated by comparing the absorbance of the wells containing this compound to the control wells (containing FtsZ and GTP but no inhibitor). The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

FtsZ Polymerization Assay (Right-Angle Light Scattering)

The effect of this compound on the polymerization of FtsZ was monitored in real-time using a right-angle light scattering assay. An increase in light scattering is indicative of polymer formation.

Materials:

-

Purified SaFtsZ protein

-

This compound (Compound B16)

-

GTP solution

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

Fluorometer with a light scattering accessory

Procedure:

-

SaFtsZ protein was diluted to a final concentration of 4 µM in the polymerization buffer.

-

This compound was added to the FtsZ solution at the desired concentration (e.g., 4 μg/mL).

-

The mixture was placed in a cuvette and pre-incubated at 25°C for 10 minutes in the fluorometer to establish a baseline reading.

-

Polymerization was initiated by the addition of GTP to a final concentration of 1 mM.

-

Light scattering was monitored over time with the excitation and emission wavelengths set to 350 nm.

-

The change in light scattering intensity was plotted against time to visualize the kinetics of FtsZ polymerization in the presence and absence of this compound.

Mechanistic Visualization

The following diagram illustrates the proposed mechanism of action of this compound on FtsZ polymerization and GTPase activity.

Caption: Mechanism of this compound action on FtsZ dynamics.

Conclusion

This compound represents a promising class of FtsZ inhibitors with a dual mechanism of action. By promoting the formation of hyper-stabilized FtsZ polymers and simultaneously inhibiting the GTPase activity essential for their dynamic turnover, this compound effectively disrupts the bacterial cell division process. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of next-generation antibiotics targeting FtsZ.

References

In-Depth Technical Guide: Structural Analysis of FtsZ-IN-8 and its Analogs as Potent Bacterial Cell Division Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets. One such promising target is the Filamentous temperature-sensitive protein Z (FtsZ), a bacterial tubulin homolog essential for cell division. FtsZ-IN-8, a fascaplysin derivative, has emerged as a potent inhibitor of FtsZ, demonstrating significant bactericidal activity, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive structural analysis of this compound and its analogs, detailing their mechanism of action, structure-activity relationships, and the experimental protocols utilized for their characterization. Through a synthesis of quantitative data and molecular modeling insights, this document serves as a critical resource for researchers engaged in the development of next-generation antibiotics targeting bacterial cell division.

Introduction: FtsZ as a Prime Antibacterial Target

Bacterial cell division is a meticulously orchestrated process, with the FtsZ protein playing a central role. FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic scaffold that recruits other proteins of the divisome complex to initiate cytokinesis.[1] The essential and highly conserved nature of FtsZ across a wide range of bacterial species, coupled with its absence in eukaryotes, makes it an ideal target for the development of novel antibiotics with a low probability of host toxicity.[1]

This compound and its analogs belong to a class of molecules that disrupt the normal function of FtsZ, leading to the inhibition of bacterial cell division and subsequent cell death.[2][3] These compounds have been shown to modulate the polymerization dynamics of FtsZ and inhibit its intrinsic GTPase activity, which is crucial for the remodeling of the Z-ring.[2][3]

Mechanism of Action of this compound and its Analogs

The primary mechanism of action of this compound and its analogs involves the dual modulation of FtsZ function: the promotion of FtsZ polymerization and the inhibition of its GTPase activity.[2][3] This leads to the formation of aberrant, non-functional FtsZ polymers, disrupting the formation and constriction of the Z-ring and ultimately blocking cell division.

A molecular docking study of fascaplysin derivatives, including this compound, suggests that these inhibitors bind to a pocket on the FtsZ protein.[2][3] The study highlights that an appropriate increase in the hydrophobicity of the fascaplysin derivatives and the addition of moieties capable of forming hydrogen bonds facilitate their binding to the FtsZ protein.[2][3] While a crystal structure of the FtsZ-FtsZ-IN-8 complex is not yet available, computational models indicate that these compounds likely interact with key residues within a binding pocket, interfering with the conformational changes required for GTP hydrolysis and normal polymer dynamics.

Quantitative Data Summary

The antibacterial efficacy and biochemical activity of this compound and its analogs have been quantified through various assays. The following tables summarize the key data for a comparative analysis.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against Various Bacterial Strains (μg/mL)

| Compound | S. aureus (MRSA) | B. subtilis | S. pneumoniae |

| This compound (B16) | 0.098[2][3] | 0.098[2][3] | 0.39[2][3] |

| Analog B3 | 0.098[2][3] | 0.049[2][3] | 0.098[2][3] |

| Analog B6 | 0.098[2][3] | 0.049[2][3] | 0.195[2][3] |

| Analog B8 | 0.049[2][3] | 0.024[2][3] | 0.049[2][3] |

Table 2: Biochemical Activity of this compound and Analogs

| Compound | Effect on FtsZ Polymerization | Effect on FtsZ GTPase Activity |

| This compound (B16) | Promotes polymerization[2][3] | Inhibits GTPase activity[2][3] |

| Analog B3 | Promotes polymerization[2][3] | Inhibits GTPase activity[2][3] |

| Analog B6 | Promotes polymerization[2][3] | Inhibits GTPase activity[2][3] |

| Analog B8 | Promotes polymerization[2][3] | Inhibits GTPase activity[2][3] |

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of biochemical and microbiological assays. Detailed methodologies for key experiments are provided below.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.

Methodology:

-

Protein Preparation: Purified FtsZ protein is pre-cleared by centrifugation to remove any aggregates.

-

Reaction Mixture: A reaction mixture is prepared containing FtsZ (typically 5-12.5 µM) in a polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂).[4]

-

Inhibitor Addition: this compound or its analogs are added to the reaction mixture at desired concentrations and pre-incubated.

-

Initiation of Polymerization: Polymerization is initiated by the addition of GTP (typically 1 mM).[4]

-

Data Acquisition: Light scattering is monitored at a 90° angle using a fluorometer with excitation and emission wavelengths set to 350 nm.[4] The change in light scattering intensity is recorded over time. An increase in light scattering indicates polymer formation.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics. The release of inorganic phosphate (Pi) is quantified.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing FtsZ in a suitable buffer, along with MgCl₂ and the test compound (this compound or analogs).

-

Initiation of Reaction: The reaction is initiated by the addition of GTP.

-

Phosphate Detection: At specific time points, aliquots of the reaction mixture are taken, and the reaction is stopped. The amount of released inorganic phosphate is determined using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The rate of GTP hydrolysis is calculated from the amount of phosphate produced over time. The inhibitory effect of the compounds is determined by comparing the GTPase activity in the presence and absence of the inhibitor.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Bacterial Culture: The bacterial strains (e.g., MRSA, B. subtilis) are grown to a specific optical density.

-

Serial Dilutions: Two-fold serial dilutions of this compound and its analogs are prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

References

- 1. Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Antibacterial Spectrum of FtsZ-IN-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the antibacterial spectrum of FtsZ-IN-8, a novel inhibitor of the bacterial cell division protein FtsZ. This document details the compound's mechanism of action, summarizes its known antibacterial activity, and provides the experimental protocols used to determine its efficacy.

Introduction: Targeting Bacterial Cell Division

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics with unexploited mechanisms of action[1][2][3]. One promising target is the Filamenting temperature-sensitive protein Z (FtsZ), a prokaryotic cytoskeletal protein essential for cell division in most bacteria[3][4][5][6][7][8]. FtsZ is a structural homolog of eukaryotic tubulin but shares low sequence identity, making it a highly specific target for antibacterial agents with potentially low toxicity to mammalian cells[5][6][7].

FtsZ polymerizes at the mid-cell to form a contractile "Z-ring," which serves as a scaffold for the recruitment of other proteins to form the divisome[1][3][6][9][10][11]. The proper function of this machinery is critical for bacterial cytokinesis. Inhibition of FtsZ disrupts Z-ring formation, leading to filamentation and eventual cell death[3][4]. This compound is a potent, novel inhibitor designed to target this essential process[12].

Mechanism of Action: Disruption of FtsZ Dynamics

This compound exerts its antibacterial effect by directly interfering with the function of the FtsZ protein. Its mechanism involves promoting the polymerization of FtsZ while simultaneously inhibiting its guanosine triphosphate (GTP) hydrolysis (GTPase) activity[12]. The dynamic assembly and disassembly of FtsZ filaments, which is regulated by GTP hydrolysis, is crucial for the constriction of the Z-ring[4][9]. By locking FtsZ in a polymerized state and preventing the dynamic turnover required for constriction, this compound effectively halts the process of cell division, leading to rapid bactericidal activity[12].

Preliminary Antibacterial Spectrum

Preliminary studies have focused on the activity of this compound against several Gram-positive pathogens. The compound has demonstrated potent bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[12]. The minimum inhibitory concentrations (MICs) determined from these initial studies are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.098[12] |

| Bacillus subtilis | Gram-positive | 0.098[12] |

| Streptococcus pneumoniae | Gram-positive | 0.39[12] |

In addition to growth inhibition, treatment of MRSA with this compound at concentrations four times the MIC resulted in observable morphological changes, including notable wrinkling and filamentation on the cell surfaces[12]. This aligns with the expected phenotype for a compound that inhibits cell division[3][6]. Importantly, this compound has shown low hemolytic activity and low cytotoxicity against mammalian cells, indicating a favorable preliminary safety profile[12].

Experimental Protocols

The antibacterial spectrum of this compound was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), following guidelines from the Clinical and Laboratory Standards Institute (CLSI)[1].

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation[1][13].

A. Preparation of Bacterial Inoculum:

-

Bacterial strains are streaked onto appropriate agar plates (e.g., Mueller-Hinton Agar) and incubated for 18-24 hours at 37°C[1][14].

-

Three to five morphologically similar colonies are selected and transferred to a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB)[1][14].

-

The broth culture is incubated overnight at 37°C with shaking[1].

-

The overnight culture is diluted in fresh medium to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL[1][13].

B. Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO)[1].

-

In a 96-well microtiter plate, two-fold serial dilutions of this compound are prepared in broth to achieve the desired final concentration range[1][14]. The concentration of DMSO is kept constant (e.g., 1%) in all wells to avoid solvent-induced effects[1].

C. Inoculation and Incubation:

-

The standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions[13].

-

Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only)[13].

D. Determination of MIC:

-

Following incubation, the MIC is determined by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth[1][13].

-

Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader, with inhibition defined as an OD600 below a certain threshold (e.g., < 0.1)[1].

Discussion and Future Directions

The preliminary data indicate that this compound is a highly potent inhibitor against key Gram-positive bacteria, including the high-priority pathogen MRSA[12]. The narrow-spectrum activity observed is typical for many FtsZ inhibitors, which can be attributed to differences in the FtsZ protein structure across bacterial species or challenges with penetrating the outer membrane of Gram-negative bacteria[1][9].

Future studies should aim to:

-

Expand the Antibacterial Spectrum: Test this compound against a broader panel of Gram-positive and Gram-negative bacteria, including other drug-resistant strains.

-

Investigate Gram-Negative Activity: Explore the use of outer membrane permeabilizers in combination with this compound to assess its potential activity against Gram-negative pathogens[1].

-

Resistance Studies: Determine the frequency of spontaneous resistance development to this compound to evaluate its long-term viability.

-

In Vivo Efficacy: Progress the compound into animal models of infection to assess its in vivo efficacy, pharmacokinetics, and safety.

References

- 1. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 5. ftsz-as-an-antibacterial-target-status-and-guidelines-for-progressing-this-avenue - Ask this paper | Bohrium [bohrium.com]

- 6. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Filamentous Thermosensitive Mutant Z: An Appealing Target for Emerging Pathogens and a Trek on Its Natural Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]

The Impact of FtsZ-IN-8 on Bacterial Morphology and Filamentation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial cell division is a meticulously orchestrated process, with the Filamenting temperature-sensitive mutant Z (FtsZ) protein playing a pivotal role. As a prokaryotic homolog of eukaryotic tubulin, FtsZ polymerizes at the future division site to form the Z-ring, a dynamic structure that acts as a scaffold for the assembly of the divisome complex.[1][2] The proper functioning of the Z-ring is essential for bacterial cytokinesis, making FtsZ a compelling target for the development of novel antibacterial agents.[2][3] FtsZ-IN-8 is a potent small molecule inhibitor that disrupts this process by promoting FtsZ polymerization while simultaneously inhibiting its GTPase activity. This dual action effectively stalls the dynamic nature of the Z-ring, leading to a cascade of events that culminates in significant changes to bacterial morphology, most notably cell filamentation. This technical guide provides a comprehensive overview of the effects of this compound, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action of this compound

The bacterial cell division process is initiated by the assembly of FtsZ monomers into protofilaments in a GTP-dependent manner. These protofilaments then coalesce at the mid-cell to form the Z-ring, which serves as the primary organizer of the division machinery.[1][2] The dynamic nature of the Z-ring, characterized by rapid polymerization and depolymerization, is crucial for its function and is regulated by the GTPase activity of FtsZ.

This compound exerts its inhibitory effect by targeting two key aspects of FtsZ function:

-

Promotion of FtsZ Polymerization: this compound enhances the assembly of FtsZ monomers into stable polymers. This action effectively "freezes" the FtsZ filaments, preventing the necessary dynamic turnover of subunits within the Z-ring.

-

Inhibition of GTPase Activity: The GTPase activity of FtsZ is essential for the disassembly of FtsZ filaments, allowing for the remodeling of the Z-ring during cell constriction. By inhibiting this activity, this compound further contributes to the stabilization of FtsZ polymers.

The culmination of these effects is the formation of aberrant, non-functional FtsZ structures and the disruption of normal Z-ring formation and constriction. This ultimately leads to a failure of cytokinesis.

Impact on Bacterial Morphology and Filamentation

The most striking and readily observable consequence of FtsZ inhibition by compounds like this compound is a dramatic alteration in bacterial morphology. By blocking cell division without immediately halting cell growth, the bacterial cells continue to elongate, resulting in the formation of long, filamentous structures. This phenotype is a hallmark of FtsZ inhibition and can be readily observed using microscopy techniques.

In rod-shaped bacteria, this filamentation is particularly pronounced, with cells reaching many times their normal length. In coccal bacteria, such as Staphylococcus aureus, the inhibition of FtsZ leads to an increase in cell size and the formation of cell clusters as daughter cells fail to separate.

Quantitative Data

While extensive quantitative data specifically for this compound is limited in publicly available literature, the following table summarizes the typical quantitative data that is generated for FtsZ inhibitors.

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | Not Available | |

| Staphylococcus aureus | Not Available | ||

| Escherichia coli | Not Available | ||

| IC50 (GTPase Activity) | Purified FtsZ | Not Available | |

| Effect on Filament Length | Bacillus subtilis | Not Available |

Experimental Protocols

The following protocols are adapted from established methods for the characterization of FtsZ inhibitors and can be applied to the study of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Plate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate the bacterial strain in the growth medium and incubate until it reaches the mid-logarithmic phase of growth. Adjust the optical density (OD) of the culture to a standard value (e.g., 0.5 McFarland standard).

-

Serial Dilution of this compound: Prepare a series of two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the diluted bacterial culture to each well containing the this compound dilutions to achieve a final bacterial concentration of approximately 5 x 105 CFU/mL.

-

Controls: Include a positive control (bacteria in medium without inhibitor) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure the OD at 600 nm.

Analysis of Bacterial Morphology by Microscopy

This protocol describes how to visualize the morphological changes, such as filamentation, induced by this compound.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium

-

This compound

-

Microscope slides and coverslips

-

Phase-contrast or fluorescence microscope

-

(Optional) Fluorescent dyes for staining DNA and/or cell membranes

Procedure:

-

Treatment: Grow the bacterial culture to the mid-logarithmic phase. Add this compound at a concentration known to affect growth (e.g., at or above the MIC).

-

Incubation: Incubate the treated culture for a defined period (e.g., 2-4 hours) to allow for morphological changes to occur.

-

Sample Preparation: Place a small volume of the bacterial culture onto a microscope slide and cover with a coverslip.

-

(Optional) Staining: If using fluorescent dyes, follow the manufacturer's protocol for staining.

-

Microscopy: Observe the bacterial cells under the microscope. Capture images of both treated and untreated (control) cells.

-

Analysis: Measure the length of the filamentous cells in the treated sample and compare it to the length of the cells in the control sample.

FtsZ Polymerization Assay (Light Scattering)

This assay measures the effect of this compound on the polymerization of purified FtsZ protein in real-time by monitoring changes in light scattering.[4]

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

-

GTP solution

-

This compound solution

-

Fluorometer or spectrophotometer capable of 90° light scattering measurements

Procedure:

-

Reaction Setup: In a cuvette, add the polymerization buffer and the purified FtsZ protein. If testing the effect of this compound, add the desired concentration of the inhibitor.

-

Baseline Measurement: Place the cuvette in the instrument and record a stable baseline of light scattering at a specific wavelength (e.g., 350 nm).

-

Initiate Polymerization: Add GTP to the cuvette to initiate FtsZ polymerization.

-

Monitor Light Scattering: Continuously record the light scattering signal over time. An increase in light scattering indicates FtsZ polymerization.

-

Analysis: Compare the kinetics and extent of polymerization in the presence and absence of this compound. An increase in the light scattering signal in the presence of this compound would indicate its promoting effect on polymerization.

FtsZ GTPase Activity Assay

This assay determines the effect of this compound on the GTP hydrolysis activity of FtsZ by measuring the release of inorganic phosphate (Pi).[5]

Materials:

-

Purified FtsZ protein

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2)

-

GTP solution

-

This compound solution

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate well, combine the assay buffer, purified FtsZ protein, and the desired concentration of this compound.

-

Initiate Reaction: Add GTP to start the GTPase reaction.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

-

Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions.

-

Measure Absorbance: Measure the absorbance at the appropriate wavelength for the detection reagent.

-

Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each reaction and determine the percentage of inhibition of GTPase activity by this compound.

Transmission Electron Microscopy (TEM) of FtsZ Filaments

This protocol allows for the direct visualization of FtsZ filaments and the effect of this compound on their structure.[6]

Materials:

-

Purified FtsZ protein

-

Polymerization buffer

-

GTP solution

-

This compound solution

-

Carbon-coated copper grids

-

Negative staining solution (e.g., uranyl acetate)

-

Transmission electron microscope

Procedure:

-

FtsZ Polymerization: Prepare FtsZ polymerization reactions with and without this compound as described in the light scattering assay.

-

Sample Application: Apply a small volume of the polymerization reaction mixture onto a carbon-coated copper grid.

-

Negative Staining: After a brief incubation, remove the excess liquid and apply the negative staining solution.

-

Drying: Remove the excess staining solution and allow the grid to air dry completely.

-

Imaging: Observe the grids under a transmission electron microscope and capture images of the FtsZ filaments.

-

Analysis: Compare the morphology, length, and bundling of FtsZ filaments in the presence and absence of this compound.

Conclusion

This compound is a valuable tool for studying the intricate process of bacterial cell division. Its mechanism of action, involving the promotion of FtsZ polymerization and inhibition of GTPase activity, leads to a clear and quantifiable phenotype of bacterial filamentation. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other potential FtsZ inhibitors. Further characterization of such compounds will undoubtedly contribute to our understanding of bacterial cytokinesis and may pave the way for the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Negative-Stain Electron Microscopy of Inside-Out FtsZ Rings Reconstituted on Artificial Membrane Tubules Show Ribbons of Protofilaments - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of FtsZ-Inhibitor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational and experimental approaches used to model the interaction between the bacterial cell division protein FtsZ and its inhibitors, with a focus on the representative inhibitor, FtsZ-IN-8. This document outlines the mechanism of action, key experimental protocols for characterization, and data presentation formats crucial for drug discovery and development in the field of antibacterials.

Introduction to FtsZ and its Inhibition

Filamenting temperature-sensitive mutant Z (FtsZ) is a prokaryotic homolog of eukaryotic tubulin that plays a critical role in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the divisome complex, which ultimately leads to cell constriction and division. The essential nature of FtsZ in most bacteria makes it an attractive target for the development of novel antibiotics.

This compound is a potent inhibitor of FtsZ that disrupts the normal process of bacterial cell division. Its mechanism of action involves the promotion of FtsZ polymerization and the inhibition of its GTPase activity. This leads to the formation of aberrant FtsZ structures and ultimately results in bacterial cell death. Understanding the molecular details of this interaction is paramount for the rational design of more effective FtsZ-targeting antibacterial agents.

Mechanism of Action of FtsZ Inhibitors like this compound

The primary mechanism by which inhibitors like this compound disrupt bacterial cell division is by altering the polymerization dynamics of FtsZ. In its natural cycle, FtsZ monomers bind to GTP, which induces a conformational change that favors polymerization into protofilaments. The subsequent hydrolysis of GTP to GDP at the polymer interface leads to a different conformation that promotes depolymerization. This dynamic instability is crucial for the proper formation and constriction of the Z-ring.

This compound and similar inhibitors interfere with this delicate equilibrium. They typically bind to a site on FtsZ that allosterically modulates its activity. By promoting polymerization, this compound stabilizes the FtsZ filaments, preventing their timely disassembly. Furthermore, by inhibiting the GTPase activity of FtsZ, the inhibitor locks the protein in a state that is not conducive to the dynamic changes required for cell division. This leads to the accumulation of non-functional FtsZ polymers and a block in cytokinesis.

Quantitative Data on FtsZ-Inhibitor Interactions

The following tables summarize representative quantitative data for the interaction of a hypothetical FtsZ inhibitor with FtsZ. While specific experimental values for this compound are not publicly available in the searched literature, these tables provide a template for the types of data that are critical for inhibitor characterization.

Table 1: Binding Affinity and Stoichiometry

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | [Value] µM | Isothermal Titration Calorimetry (ITC) | [Citation] |

| Association Constant (Ka) | [Value] M-1 | Surface Plasmon Resonance (SPR) | [Citation] |

| Stoichiometry (n) | [Value] | Isothermal Titration Calorimetry (ITC) | [Citation] |

Table 2: Enzyme Inhibition

| Parameter | Value | Method | Reference |

| IC50 (GTPase Activity) | [Value] µg/mL | Malachite Green Phosphate Assay | [Citation] |

Table 3: Kinetic Parameters

| Parameter | Value | Method | Reference |

| Association Rate (ka) | [Value] M-1s-1 | Surface Plasmon Resonance (SPR) | [Citation] |

| Dissociation Rate (kd) | [Value] s-1 | Surface Plasmon Resonance (SPR) | [Citation] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are essential for researchers aiming to characterize the interaction of novel inhibitors with FtsZ.

FtsZ Polymerization Assays

The effect of an inhibitor on FtsZ polymerization can be monitored using light scattering or sedimentation assays.[1][2][3][4][5]

4.1.1 Light Scattering Assay

This assay measures the increase in light scattering that occurs as FtsZ monomers polymerize into larger filaments.

-

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂, 1 mM EGTA)

-

GTP solution (100 mM stock)

-

Inhibitor stock solution (in a suitable solvent like DMSO)

-

Fluorometer or spectrophotometer with a light scattering detector

-

-

Protocol:

-

Prepare a reaction mixture containing FtsZ (typically 5-10 µM) in polymerization buffer in a cuvette.

-

Add the inhibitor at the desired concentration. An equivalent volume of solvent should be added to the control.

-

Incubate the mixture at 37°C for a few minutes to reach thermal equilibrium.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately begin monitoring the change in light scattering at a 90° angle (e.g., at 350 nm or 400 nm) over time.

-

Record the data until the scattering signal reaches a plateau.

-

4.1.2 Sedimentation Assay

This assay separates FtsZ polymers from monomers by ultracentrifugation.

-

Materials:

-

Same as for the light scattering assay

-

Ultracentrifuge and appropriate rotors/tubes

-

SDS-PAGE equipment and reagents

-

-

Protocol:

-

Set up the polymerization reaction as described for the light scattering assay.

-

After a defined incubation period (e.g., 15-30 minutes), centrifuge the samples at high speed (e.g., >100,000 x g) for 20-30 minutes at 37°C.

-

Carefully separate the supernatant (containing monomers) from the pellet (containing polymers).

-

Resuspend the pellet in an equal volume of buffer.

-

Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.

-

Quantify the amount of FtsZ in each fraction by densitometry of the stained gel to determine the extent of polymerization.

-

GTPase Activity Assay

The rate of GTP hydrolysis by FtsZ can be measured using a colorimetric assay that detects the release of inorganic phosphate.[1]

-

Materials:

-

Purified FtsZ protein

-

Polymerization buffer

-

GTP solution

-

Inhibitor stock solution

-

Malachite green reagent (for phosphate detection)

-

Phosphate standard solution

-

-

Protocol:

-

Prepare reaction mixtures with FtsZ and varying concentrations of the inhibitor in polymerization buffer.

-

Initiate the reaction by adding GTP.

-

At various time points, take aliquots of the reaction and stop the GTPase activity by adding a solution containing a chelating agent (e.g., EDTA).

-

Add the malachite green reagent to the quenched aliquots.

-

After color development, measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

Calculate the amount of phosphate released using a standard curve generated with the phosphate standard solution.

-

Determine the initial rate of GTP hydrolysis for each inhibitor concentration and calculate the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Materials:

-

Purified FtsZ protein

-

Inhibitor solution

-

Identical buffer for both protein and inhibitor solutions

-

Isothermal titration calorimeter

-

-

Protocol:

-

Thoroughly dialyze or buffer-exchange the FtsZ protein and dissolve the inhibitor in the exact same buffer to minimize heats of dilution.

-

Degas both solutions to prevent bubble formation during the experiment.

-

Load the FtsZ solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of small, sequential injections of the inhibitor into the FtsZ solution.

-

The instrument measures the heat released or absorbed after each injection.

-

The resulting data (a titration curve) is then fitted to a binding model to extract the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time, providing association (ka) and dissociation (kd) rates.

-

Materials:

-

Purified FtsZ protein

-

Inhibitor solution

-

SPR instrument and sensor chips (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer

-

-

Protocol:

-

Immobilize the purified FtsZ protein onto the surface of a sensor chip using standard amine coupling chemistry or another appropriate method.

-

Prepare a series of dilutions of the inhibitor in the running buffer.

-

Inject the different concentrations of the inhibitor over the FtsZ-coated surface and a reference surface (without FtsZ).

-

The SPR instrument detects changes in the refractive index at the sensor surface as the inhibitor binds to and dissociates from the immobilized FtsZ.

-

The resulting sensorgrams are then globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association and dissociation rate constants.

-

Conclusion

The in silico and experimental characterization of the interaction between FtsZ and its inhibitors is a cornerstone of modern antibacterial drug discovery. This guide provides a framework for researchers to approach the study of novel FtsZ inhibitors, from understanding their mechanism of action to performing the key experiments necessary for their quantitative characterization. While specific data for this compound remains to be fully disclosed in public literature, the methodologies outlined here are universally applicable and will aid in the development of the next generation of antibiotics targeting bacterial cell division.

References

- 1. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and degradation of FtsZ quantitatively predict the first cell division in starved bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sfu.ca [sfu.ca]

- 5. FtsZ Interactions and Biomolecular Condensates as Potential Targets for New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

FtsZ-IN-8: A Technical Guide to a Novel Antibiotic Lead Compound

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: Evaluation of FtsZ-IN-8 as a promising lead compound for novel antibiotic development through the inhibition of the bacterial cell division protein FtsZ.

Executive Summary

The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial targets. The filamenting temperature-sensitive mutant Z (FtsZ) protein, an essential and highly conserved prokaryotic cytoskeletal GTPase, represents a prime target for the development of new antimicrobial agents.[1][2][3][4] FtsZ is the prokaryotic homolog of eukaryotic tubulin and plays a critical role in initiating bacterial cell division by polymerizing into the Z-ring at the division site.[2][3] This guide provides a comprehensive technical overview of this compound, a potent inhibitor of FtsZ. This compound exhibits a compelling mechanism of action, promoting aberrant FtsZ polymerization while inhibiting its GTPase activity, which ultimately disrupts cell division and leads to bacterial cell death.[5] This document details the quantitative efficacy of this compound, outlines key experimental protocols for its evaluation, and visually represents its mechanism and characterization workflow.

Introduction: FtsZ as an Antibacterial Target

FtsZ is a cornerstone of the bacterial division machinery, or "divisome".[2] It is the first protein to localize at the future division site, where it assembles into a dynamic, ring-like structure known as the Z-ring.[2][4] This Z-ring acts as a scaffold for the recruitment of at least a dozen other proteins that collectively constrict the cell to form two daughter cells.[3] The process is powered by GTP hydrolysis, which drives the dynamic turnover of FtsZ protofilaments within the Z-ring.[6][7]

Several factors make FtsZ an attractive target for novel antibiotics:

-

Essential for Viability: FtsZ is indispensable for the viability of most bacterial cells.[2][3]

-

Highly Conserved: The protein is highly conserved across a broad range of bacterial species, suggesting the potential for broad-spectrum activity.[1][2]

-

Eukaryotic Absence: FtsZ is absent in higher eukaryotes, minimizing the potential for on-target toxicity in human cells.[2][3]

Inhibitors of FtsZ can disrupt its function through various mechanisms, including blocking GTP binding, preventing polymerization, or, as in the case of this compound, inducing an aberrant assembly that halts the division process.[5][8]

This compound: Mechanism of Action

This compound is a potent FtsZ inhibitor that functions by disrupting the dynamic equilibrium of FtsZ polymerization and depolymerization. Unlike inhibitors that prevent filament formation, this compound actively promotes the polymerization of FtsZ.[5] Concurrently, it inhibits the GTPase activity of FtsZ, which is essential for the disassembly of the filaments.[5] This dual action effectively "freezes" FtsZ in a polymerized state, leading to the formation of non-functional, aberrant structures, disruption of the Z-ring, and the cessation of cell division, ultimately causing bacterial cell death.[5] This mechanism is characterized by rapid bactericidal properties.[5]

References

- 1. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

The Evolutionary Context of Targeting FtsZ: A Technical Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antimicrobial resistance necessitates the identification of novel bacterial targets. The Filamenting temperature-sensitive mutant Z (FtsZ) protein, an essential component of the bacterial cell division machinery, represents a promising avenue. This technical guide explores the evolutionary rationale for targeting FtsZ, details the mechanisms of its inhibition, presents quantitative data for key inhibitors, and provides comprehensive protocols for essential experimental assays.

The Evolutionary Rationale for Targeting FtsZ

The suitability of a protein as an antimicrobial target hinges on its essentiality, conservation across multiple pathogens, and divergence from host homologs. FtsZ meets these criteria exceptionally well, making it a focal point in the quest for new antibiotics.[1][2]

A Prokaryotic Homolog of Eukaryotic Tubulin

FtsZ is the prokaryotic homolog of eukaryotic tubulin, the building block of microtubules.[3][4] Both proteins share a remarkable similarity in their tertiary structures, bind and hydrolyze GTP, and assemble into filaments.[5] This evolutionary relationship is foundational to FtsZ's drug-target potential. However, despite their structural similarities, FtsZ and tubulin share less than 20% sequence identity.[6] This sequence divergence, particularly in specific inhibitor binding sites, allows for the development of selective FtsZ inhibitors with minimal cross-reactivity and potential for low cytotoxicity to eukaryotes.[3][7]

Caption: Evolutionary divergence of FtsZ and Tubulin from a common ancestor.

High Conservation Across Bacterial Species

FtsZ is highly conserved across a vast range of bacterial species, including major Gram-positive and Gram-negative pathogens like Staphylococcus aureus, Streptococcus pneumoniae, Mycobacterium tuberculosis, and Escherichia coli.[8][9] This high degree of conservation, with sequence identities often between 40-50%, suggests that inhibitors targeting FtsZ could have broad-spectrum activity.[8] While most regions of FtsZ show conservation, species-specific differences do exist, which can be exploited for developing either broad-spectrum or pathogen-specific inhibitors.[7][9]

Essentiality and Absence in Eukaryotes

FtsZ is essential for cell division in almost all bacteria.[7] It polymerizes at the mid-cell to form the Z-ring, a dynamic scaffold that recruits at least ten other proteins to form the divisome complex, which ultimately constricts to divide the cell.[4][10] Inhibition of FtsZ function, either by preventing polymerization or by hyper-stabilizing its polymers, disrupts Z-ring formation, leading to cell filamentation and eventual cell death.[7][11] Crucially, FtsZ is absent in eukaryotes (with the exception of mitochondria and chloroplasts in some organisms, which evolved from bacteria), providing a clear therapeutic window and minimizing the risk of off-target effects in human cells.[4][7]

FtsZ Structure and Inhibitor Binding Sites

FtsZ contains two primary drug-binding pockets that are the focus of inhibitor development.[7]

-

GTP-Binding Site: Located at the interface between FtsZ subunits in a polymer, this site is highly conserved. However, its strong resemblance to the GTP-binding site of tubulin means that inhibitors targeting it often exhibit cross-toxicity with mammalian cells.[7]

-

Interdomain Cleft (IDC): Located between the N-terminal GTP-binding domain and the C-terminal domain, the IDC is a more attractive allosteric site for drug development.[7] It has significantly less sequence and structural similarity to tubulin, offering a better opportunity for designing selective, less toxic antibacterial agents. The majority of promising FtsZ inhibitors reported to date target the IDC.[7]

Caption: Mechanism of FtsZ Z-ring assembly and its disruption by inhibitors.

Quantitative Data on FtsZ Inhibitors

The potency of FtsZ inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in biochemical assays (e.g., polymerization or GTPase activity) and their minimum inhibitory concentration (MIC) in cell-based antibacterial assays.

Table 1: Activity of Natural Product FtsZ Inhibitors

| Compound | Source Organism/Class | Target FtsZ | Assay Type | IC₅₀ | Target Bacteria | MIC | Reference(s) |

| Berberine | Plant Alkaloid | E. coli | GTPase | 272 µM | MRSA, VRE | 2–16 µg/mL (derivatives) | [7] |

| Cinnamaldehyde | Cinnamomum species | E. coli | GTPase | N/A | E. coli, B. subtilis, MRSA | 0.1–0.5 µg/mL | [12] |

| Chlorogenic acid | Phenylpropanoid | E. coli | Polymerization | 69.55 µM | Not specified | Not specified | [12] |

| Caffeic acid | Phenylpropanoid | E. coli | Polymerization | 105.96 µM | Not specified | Not specified | [12] |

| Scopoletin | Coumarin | E. coli | GTPase | 23 µM | M. tuberculosis | 42 µg/mL | [12] |

| Daphnetin | Coumarin | E. coli | GTPase | 57 µM | Not specified | Not specified | [12] |

| Curcumin | Curcuma longa | B. subtilis | N/A | N/A | B. subtilis | 100 µM | [7] |

| Viriditoxin | Aspergillus viridinutans | P. aeruginosa | Polymerization | 8.2 µg/mL | Not specified | Not specified | [13] |

Table 2: Activity of Synthetic FtsZ Inhibitors

| Compound | Chemical Class | Target FtsZ | Assay Type | IC₅₀ | Target Bacteria | MIC | Reference(s) |

| PC190723 | Benzamide | S. aureus | GTPase | 55 ng/mL | S. aureus, MRSA, B. subtilis | 0.5–1 µg/mL | [12] |

| Compound 8 | Benzamide | B. subtilis | N/A | N/A | MRSA, B. subtilis | ≤ 0.1 µg/mL | [7] |

| Compound C11 | Thiazole derivative | S. aureus | Polymerization | N/A | S. aureus, MRSA | 2 µg/mL | [14] |

| Compound C8 | Thiazole derivative | S. aureus | GTPase | 8.4 µM | S. aureus | ≥256 µg/mL | [14] |

| Compound 14 | GTP Analogue | P. aeruginosa | GTPase | 450 µM | S. aureus | Active | [13] |

Key Experimental Protocols

Validating FtsZ as the target of a potential inhibitor requires a combination of biochemical and cell-based assays.[1][15]

FtsZ Polymerization Assays

These assays directly measure the ability of a compound to interfere with FtsZ's assembly into protofilaments.

4.1.1 Right-Angle Light Scattering This method monitors polymerization in real-time by measuring the increase in light scatter as FtsZ monomers assemble into larger polymers.[16][17]

-

Reagents: Purified FtsZ protein, polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl₂), GTP stock solution (e.g., 20 mM), test compound.[18]

-

Protocol:

-

Pre-clear FtsZ protein by ultracentrifugation (e.g., 100,000 x g for 20 min at 4°C) to remove aggregates.[19]

-

In a quartz cuvette, incubate FtsZ (e.g., 8-12 µM) with the test compound or vehicle control in polymerization buffer at 30°C.[18][19]

-

Place the cuvette in a fluorometer set to measure 90° light scattering (e.g., excitation and emission at 350 nm).[20]

-

Record a stable baseline for 2 minutes.

-

Initiate polymerization by adding GTP to a final concentration of 1-2 mM.[19]

-

Monitor the increase in light scattering over time (e.g., 15-20 minutes). Inhibitors will reduce the rate or extent of the signal increase, while stabilizers may increase it.[17]

-

4.1.2 Sedimentation Assay This endpoint assay separates FtsZ polymers (pellet) from monomers (supernatant) via ultracentrifugation.[19]

-

Reagents: Same as for light scattering.

-

Protocol:

-

Prepare reaction mixtures containing FtsZ and the test compound in polymerization buffer in ultracentrifuge tubes. Pre-warm for 2 minutes at 30°C.[19]

-

Initiate polymerization by adding GTP (final concentration 2 mM) and incubate for 10-20 minutes at 30°C.[19]

-

Centrifuge the samples at high speed (e.g., 350,000 x g for 10 min) to pellet the polymers.[19]

-

Carefully separate the supernatant from the pellet.

-

Resuspend the pellet in an equal volume of buffer.

-

Analyze both supernatant and pellet fractions by SDS-PAGE and Coomassie staining to quantify the amount of FtsZ in each fraction.[20]

-

FtsZ GTPase Activity Assay

FtsZ polymerization is coupled to its GTPase activity. This assay measures the rate of GTP hydrolysis by detecting the release of inorganic phosphate (Pi).[15]

-

Reagents: Purified FtsZ, polymerization buffer, GTP, Malachite Green reagent for phosphate detection.[19]

-

Protocol:

-

Set up reactions in a 96-well plate containing FtsZ (e.g., 4 µM) and the test compound in polymerization buffer.[20]

-

Initiate the reaction by adding GTP (final concentration 2 mM). Incubate at 30°C.[20]

-

At various time points (e.g., 0, 5, 10, 15, 30 minutes), stop the reaction by adding a quench buffer (e.g., buffer with EDTA) or directly adding the Malachite Green reagent.[19][20]

-

Allow color to develop according to the manufacturer's instructions.

-

Read the absorbance at ~620-650 nm.

-

Calculate the concentration of released phosphate using a standard curve prepared with known phosphate concentrations. The rate of hydrolysis can be determined from the slope of a time-course plot.[19]

-

Cell-Based Cytological Profiling

Observing the effect of a compound on bacterial cell morphology is a critical step to confirm its mechanism of action in vivo.[21][22]

-

Bacterial Strain: A strain expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP) is often used, such as B. subtilis SU570.[22][23]

-

Protocol:

-

Grow the bacterial culture to early or mid-log phase.

-

If using an inducible promoter for FtsZ-GFP, add the inducer (e.g., IPTG).[23]

-

Treat the culture with the test compound at a relevant concentration (e.g., 1x or 2x MIC) for a defined period (e.g., 2-4 hours). Include a vehicle-only control.[23]

-

(Optional) Add stains for membranes (e.g., FM4-64) or nucleoids (e.g., DAPI).[22]

-

Harvest the cells by centrifugation, wash with PBS, and resuspend.[23]

-

Mount the cells on an agarose pad on a microscope slide.

-

Observe the cells using fluorescence microscopy. Untreated cells will show sharp, medial Z-rings. FtsZ inhibitors typically cause cell filamentation (elongation without division) and delocalization of the FtsZ-GFP signal, which may appear diffuse, as multiple foci, or in aberrant ring structures.[7][22]

-

Caption: Experimental workflow for screening and validating FtsZ inhibitors.

Conclusion and Future Directions

The evolutionary position of FtsZ—as a conserved, essential prokaryotic cytoskeletal element with a distinct eukaryotic homolog—solidifies its status as a high-value target for novel antibacterial agents.[1][6] Despite active research, no FtsZ-targeting antibiotic has yet reached the market, highlighting the challenges in translating potent biochemical inhibitors into effective drugs with favorable pharmacokinetic properties.[1][2] Future success will depend on a multidisciplinary approach, combining structural biology to exploit species-specific differences, advanced screening platforms to identify diverse chemical scaffolds, and medicinal chemistry to optimize lead compounds for efficacy and safety. The detailed methodologies and data presented in this guide provide a framework for researchers to advance this promising avenue in the fight against antimicrobial resistance.

References

- 1. ftsz-as-an-antibacterial-target-status-and-guidelines-for-progressing-this-avenue - Ask this paper | Bohrium [bohrium.com]

- 2. FtsZ as an Antibacterial Target: Status and Guidelines for Progressing This Avenue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FTSZ AND THE DIVISION OF PROKARYOTIC CELLS AND ORGANELLES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Models versus pathogens: how conserved is the FtsZ in bacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]

- 11. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 12. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

FtsZ-IN-8: A Technical Guide to its Basic Research Applications in Microbiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

FtsZ-IN-8 is a novel and potent inhibitor of the filamentous temperature-sensitive mutant Z (FtsZ) protein, a key component of the bacterial cell division machinery. As a prokaryotic homolog of eukaryotic tubulin, FtsZ plays a critical role in the formation of the Z-ring at the site of cell division, making it an attractive target for the development of new antibacterial agents. This compound, identified as compound B16 in a study by Qiu et al. (2023), is a derivative of fascaplysin and has demonstrated significant bactericidal activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. This technical guide provides an in-depth overview of the basic research applications of this compound in microbiology, including detailed experimental protocols, quantitative data, and a visual representation of its mechanism of action.

Mechanism of Action

This compound exerts its antibacterial effect by targeting and modulating the function of the FtsZ protein. Its primary mechanism involves a dual action: the promotion of FtsZ polymerization and the inhibition of its GTPase activity[1][2]. This disruption of normal FtsZ dynamics leads to the delocalization and dysfunction of the Z-ring, ultimately inhibiting bacterial cell division and leading to cell death[1]. Molecular docking studies suggest that this compound binds to the hydrophilic inter-domain cleft of the FtsZ protein[3].

dot

Caption: Mechanism of action of this compound.

Quantitative Data

The antibacterial activity and effects of this compound on FtsZ function have been quantified in several key experiments. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus (MRSA) ATCC 43300 | 0.098 | [1] |

| Bacillus subtilis ATCC 6633 | 0.098 | [1] |

| Streptococcus pneumoniae ATCC 49619 | 0.39 | [1] |

Table 2: Effect of this compound on FtsZ Polymerization and GTPase Activity

| Assay | Concentration of this compound | Observation | Reference |

| FtsZ Polymerization | 4 µg/mL | Promotes FtsZ polymerization | [1] |

| FtsZ GTPase Activity | 0.02-0.64 µg/mL | Dose-dependently inhibits GTPase activity | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus, B. subtilis, S. pneumoniae)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final concentrations should typically range from 0.024 to 50 µg/mL[2].

-

Add the diluted bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacteria is observed.

dot

Caption: Workflow for MIC determination.

Bacterial Growth Curve Assay

This assay is used to assess the effect of this compound on the growth kinetics of bacteria over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

MHB

-

This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Spectrophotometer

-

Shaking incubator

Procedure:

-

Inoculate fresh MHB with an overnight bacterial culture to an initial OD600 of approximately 0.05.

-

Dispense the bacterial culture into flasks or a 96-well plate.

-

Add this compound to the cultures at the desired final concentrations. Include a vehicle control (DMSO).

-

Incubate the cultures at 37°C with shaking.

-

Measure the OD600 at regular intervals (e.g., every hour) for up to 24 hours.

-

Plot the OD600 values against time to generate growth curves.

Morphological Analysis by Microscopy

This protocol is used to visualize the effect of this compound on bacterial cell morphology, such as filamentation.

Materials:

-

Bacterial culture in logarithmic growth phase

-

MHB

-

This compound (e.g., at 4x MIC)

-

Microscope slides and coverslips

-

Phase-contrast or fluorescence microscope

Procedure:

-

Grow a bacterial culture to mid-log phase.

-